Home > Products > Screening Compounds P127522 > [Met]-beta-Amyloid (1-28), mouse, rat
[Met]-beta-Amyloid (1-28), mouse, rat -

[Met]-beta-Amyloid (1-28), mouse, rat

Catalog Number: EVT-247442
CAS Number:
Molecular Formula:
Molecular Weight: 3297.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Met]-beta-Amyloid (1-28), mouse, rat is a synthetic peptide that represents a fragment of the amyloid beta peptide, which is significant in the study of Alzheimer's disease. This compound is used in various research applications, particularly in the investigation of amyloid plaque formation and neurodegenerative processes associated with Alzheimer's disease. The peptide sequence includes a methionine substitution at the N-terminus, which may influence its biochemical properties and interactions with amyloid plaques.

Source

[Met]-beta-Amyloid (1-28) can be sourced from several suppliers specializing in peptide synthesis, such as Creative Peptides and MedChemExpress. These suppliers provide high-purity synthetic peptides suitable for research purposes, including custom synthesis options to meet specific experimental needs .

Classification

This compound falls under the classification of neuropeptides and amyloid beta peptides. It is specifically categorized as a fragment of the amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. The classification is critical for understanding its biological role and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of [Met]-beta-Amyloid (1-28) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin.

Technical Details

  1. Resin Selection: The choice of resin impacts the final yield and purity. Common resins include Wang resin or Rink amide resin.
  2. Coupling Reagents: Standard coupling reagents like HBTU or DIC are used to facilitate the formation of peptide bonds.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage cocktails, followed by purification via high-performance liquid chromatography (HPLC) to achieve the desired purity level (typically >90%).
Molecular Structure Analysis

Structure

The molecular structure of [Met]-beta-Amyloid (1-28) consists of 28 amino acids, with a methionine residue at position 1. The sequence influences its folding and aggregation properties, critical for studying amyloid pathology.

Data

The molecular formula can be represented as C139H235N29O34C_{139}H_{235}N_{29}O_{34}, reflecting its complex composition. The specific sequence contributes to its interaction with other amyloid forms and cellular receptors.

Chemical Reactions Analysis

Reactions

[Met]-beta-Amyloid (1-28) can undergo several chemical reactions relevant to its function:

  1. Aggregation: The peptide can aggregate into oligomers and fibrils, which are characteristic of amyloid deposits in Alzheimer's disease.
  2. Binding Interactions: It interacts with various receptors and proteins in neuronal cells, influencing signaling pathways related to neurodegeneration.

Technical Details

Studies have shown that modifications at the N-terminus, such as methionine substitution, can alter aggregation kinetics and binding affinities to other amyloid forms, impacting its neurotoxic properties .

Mechanism of Action

Process

The mechanism of action involves several steps:

  1. Aggregation: [Met]-beta-Amyloid (1-28) aggregates into larger fibrillar structures that deposit in brain tissues.
  2. Neurotoxicity: These aggregates disrupt neuronal function and promote inflammation, contributing to neurodegeneration.
  3. Cellular Interaction: The peptide may interact with cell surface receptors, leading to altered signaling pathways that affect cell survival and apoptosis.

Data

Experimental data indicate that alterations in aggregation behavior can significantly impact neurotoxicity levels, making this compound crucial for understanding Alzheimer's disease mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3,000 Da.
  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO), facilitating its use in biological assays.

Chemical Properties

  • Stability: The stability of [Met]-beta-Amyloid (1-28) can vary depending on environmental conditions such as pH and temperature.
  • Reactivity: It is reactive under oxidative conditions, which may influence its aggregation behavior.

Relevant analytical techniques include mass spectrometry for molecular weight determination and nuclear magnetic resonance spectroscopy for structural analysis.

Applications

Scientific Uses

[Met]-beta-Amyloid (1-28) is primarily used in:

  1. Alzheimer's Disease Research: To study amyloid plaque formation and toxicity mechanisms.
  2. Drug Development: As a model compound for testing potential therapeutic agents targeting amyloid aggregation.
  3. Imaging Studies: Utilized in conjunction with imaging agents for positron emission tomography studies to visualize amyloid deposits in vivo.

This compound serves as a critical tool in advancing our understanding of Alzheimer's disease pathology and developing potential treatments aimed at mitigating its effects on neuronal health.

Molecular Origins and Biosynthetic Pathways of [Met]-beta-Amyloid (1-28)

Proteolytic Processing of Amyloid Precursor Protein (APP) in Rodent Models

The amyloid precursor protein (APP) undergoes sequential proteolytic cleavage to generate beta-amyloid (Aβ) fragments, including the N-terminal [Met]-beta-Amyloid (1-28) variant prominent in murine models. In rodent neural tissue, APP is first cleaved by β-secretase (BACE1) between residues Met671 and Asp672 of APP770 (corresponding to positions 1 and 2 of Aβ) [1] [3]. This cleavage releases the soluble APPβ (sAPPβ) fragment and leaves a membrane-bound C99 fragment (β-CTF). Subsequent γ-secretase processing of C99 occurs within the transmembrane domain, generating Aβ peptides of varying lengths. The Aβ(1-28) fragment arises from γ-secretase cleavage at position 28 (Gly28) of the Aβ sequence, producing a shorter, hydrophilic peptide [3] [9]. Notably, rodent Aβ differs from human Aβ at three residues (Arg5→Gly, Tyr10→Phe, His13→Arg), influencing aggregation propensity and metal-binding properties [7] [9]. Oxidation of Methionine 35 (to methionine sulfoxide or sulfone) in rodent Aβ(1-28) further alters its redox activity and conformational stability [8] [9].

Table 1: Key Cleavage Sites in Rodent APP Generating Aβ(1-28)

EnzymeCleavage Site (APP770)ProductFunctional Significance
BACE1Met671↓Asp672sAPPβ + C99Rate-limiting step in amyloidogenic pathway
γ-SecretaseGly700↓Ser701 (Aβ28↓29)Aβ(1-28) + AICDProduces truncated, soluble Aβ fragment
α-SecretaseLys687↓Leu688sAPPα + C83Prevents Aβ formation; dominant non-amyloidogenic pathway

Role of β- and γ-Secretases in Generating Aβ(1-28) Fragments

BACE1 (β-site APP cleaving enzyme 1) is an aspartyl protease essential for initiating Aβ production in rodents. It exhibits optimal activity at acidic pH (pH 4.0–5.0), localizing primarily to endosomes and Golgi apparatus where APP processing occurs [3] [6]. BACE1 knockout rodent models show near-complete ablation of Aβ(1–40), Aβ(1–42), and Aβ(1–28), confirming its non-redundant role [3] [7]. The enzyme’s specificity is modulated by APP mutations near the cleavage site; for example, the Swedish mutation (KM→NL) increases BACE1 processing efficiency by 10–50-fold [6] [7].

γ-Secretase is a multi-subunit complex (presenilin, nicastrin, PEN-2, APH-1) that cleaves C99 via processive proteolysis. It successively trims the C-terminal fragment to generate Aβ peptides of different lengths (e.g., Aβ42, Aβ40, Aβ38, Aβ28). Aβ(1–28) production is favored by conformational constraints that halt processivity after Gly28 cleavage [1] [3]. Studies in App knock-in rats (AppNL-G-F) demonstrate that Aβ(1–28) accumulates alongside longer Aβ species, with levels escalating age-dependently [7].

Table 2: Enzymatic Regulation of Aβ(1–28) Biosynthesis

FactorEffect on Aβ(1–28)MechanismEvidence Source
BACE1 Inhibition>90% ReductionBlocks C99 generationBACE1−/− mouse studies [3]
γ-Secretase ModulatorsAltered Aβ(1–28)/Aβ42 RatioShifts cleavage site preferenceCell-based assays [1]
APP Swedish Mutation3–5 Fold IncreaseEnhances BACE1 affinityAppNL-G-F rat model [7]
pH Acidification2-Fold Activity IncreaseOptimizes BACE1 conformationIn vitro enzyme kinetics [6]

Comparative Analysis of APP Isoforms in Murine and Rat Neural Tissue

Alternative splicing of the App gene generates three major isoforms: APP695, APP751, and APP770, distinguished by inclusion/exclusion of exon 7 (Kunitz protease inhibitor domain) and exon 8 (OX-2 domain) [4] [10]. In rat brain:

  • APP695 predominates in neurons (∼80% of total APP mRNA), exhibits synaptotrophic properties, and increases 1.7-fold in hippocampal CA1 pyramidal cells versus dentate gyrus granule cells [4] [10].
  • APP751/770 are enriched in glia (∼60% of astrocytic APP) and show upregulated expression during neuroinflammation [4] [7].

Postnatal developmental studies reveal temporal regulation: APP695 expression surges during synaptogenesis (postnatal days 14–28), while APP751/770 peak earlier (days 0–7), aligning with glial proliferation [10]. Crucially, Aβ(1–28) generation occurs across isoforms, though APP695’s neuronal abundance makes it the primary source in brain parenchyma [4].

Post-Translational Modifications Influencing Aβ(1–28) Generation

Post-translational modifications (PTMs) of APP or Aβ fragments modulate Aβ(1–28)’s biophysical properties and pathological relevance:

  • Phosphorylation at Ser8 (pS8): Enhances Aβ aggregation propensity and resistance to insulin-degrading enzyme. Phosphomimetic pS8-Aβ42 crosses the blood-brain barrier (BBB) 2.1-fold more efficiently than unmodified Aβ via caveolin-dependent endocytosis [5] [8].
  • Aspartate Isomerization at Position 7 (isoD7): Spontaneously forms under physiological pH, prevalent in aged plaques (>50% of Aβ). In vitro, isoD7-Aβ42 shows 3-fold accelerated oligomerization and stronger zinc binding (Kd = 0.8 μM vs. 2.5 μM for wild-type) [5] [8] [9].
  • N-terminal Truncation (ΔE3): Removal of Glu3 increases hydrophobicity, accelerating nucleation. Aβ3–28 fibrillizes 40% faster than full-length Aβ(1–28) and exhibits distinct solid-state NMR dynamics indicative of enhanced core flexibility [8].
  • Metal Coordination: Cu2+ and Zn2+ bind His6, His13, and His14 residues within Aβ(1–28), stabilizing β-hairpin conformations that promote dimerization. Zinc binding in particular redirects Aβ toward truncated fragments like Aβ(1–28) [9].

Table 3: Pathological Implications of Aβ(1–28) PTMs

PTM TypeBiochemical ConsequencePathological Effect
pS8Alters N-terminal charge; strengthens core interactionsIncreases BBB permeability; accelerates plaque nucleation
isoD7Disrupts Asp7-Arg5 salt bridge; enhances β-sheet propensityResists degradation; elevates neurotoxicity
Methionine Oxidation (Met35)Generates hydrophilic sulfoxide/sulfone; disrupts C-terminal hydrophobic coreReduces membrane disruption; may attenuate toxicity
ΔE3Eliminates N-terminal charge; promotes hydrophobic collapseAccelerates fibril assembly; alters fibril morphology

Properties

Product Name

[Met]-beta-Amyloid (1-28), mouse, rat

Molecular Weight

3297.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.